molecular formula C9H6N2O2S B14290003 4-(Methanesulfonyl)benzene-1,2-dicarbonitrile CAS No. 118425-45-9

4-(Methanesulfonyl)benzene-1,2-dicarbonitrile

Cat. No.: B14290003
CAS No.: 118425-45-9
M. Wt: 206.22 g/mol
InChI Key: DQFDXWWVUWSGSI-UHFFFAOYSA-N
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Description

4-(Methanesulfonyl)benzene-1,2-dicarbonitrile is an organic compound with a benzene ring substituted with a methanesulfonyl group and two cyano groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the sulfonation of benzene derivatives followed by cyanation

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes sulfonation, nitration, and subsequent reduction and cyanation steps. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonyl)benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions where electrophiles replace hydrogen atoms.

    Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

    Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

4-(Methanesulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonyl)benzene-1,2-dicarbonitrile involves its interaction with various molecular targets. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and the cyano groups. The compound can participate in various chemical pathways, including electrophilic and nucleophilic reactions, depending on the conditions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dicyanobenzene: Similar structure but lacks the methanesulfonyl group.

    4-Methanesulfonyl-1,2-dimethylbenzene: Similar structure but with methyl groups instead of cyano groups.

Uniqueness

4-(Methanesulfonyl)benzene-1,2-dicarbonitrile is unique due to the presence of both the methanesulfonyl group and the cyano groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

118425-45-9

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

4-methylsulfonylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C9H6N2O2S/c1-14(12,13)9-3-2-7(5-10)8(4-9)6-11/h2-4H,1H3

InChI Key

DQFDXWWVUWSGSI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C#N)C#N

Origin of Product

United States

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